SRX3207 -

SRX3207

Catalog Number: EVT-8276731
CAS Number:
Molecular Formula: C29H29N7O3S
Molecular Weight: 555.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SRX3207 was developed through a combination of computational chemistry and in vitro biological assays. It belongs to the class of small molecule inhibitors specifically targeting the Syk-PI3K signaling axis, which is known to be involved in the regulation of immune responses and tumor microenvironments. The compound's classification as a dual inhibitor positions it uniquely within the field of cancer immunotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of SRX3207 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: The process typically includes condensation reactions, cyclizations, and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.
  4. Characterization: The final product is characterized using spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm its structure and purity.

The detailed synthesis protocols for SRX3207 can be found in related scientific literature, which outlines both the chemical pathways employed and the purification methods used to isolate the compound effectively .

Molecular Structure Analysis

Structure and Data

The molecular structure of SRX3207 has been elucidated using X-ray crystallography and computational modeling techniques. Key features of its structure include:

  • Molecular Formula: C₁₂H₁₄N₄O₃S
  • Molecular Weight: Approximately 298.33 g/mol
  • Functional Groups: The compound contains sulfonamide and indole moieties, which are critical for its inhibitory activity against Syk and PI3K.

The structural data reveal that SRX3207 fits well into the active sites of both target enzymes, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

SRX3207 undergoes specific chemical reactions that are pivotal for its mechanism of action:

  1. Inhibition Mechanism: The compound inhibits phosphorylation events mediated by Syk kinase, which is crucial for the activation of downstream signaling pathways involved in macrophage polarization.
  2. Signal Transduction Pathways: By blocking PI3Kγ activity, SRX3207 disrupts signaling pathways that typically lead to immunosuppressive macrophage phenotypes.

These interactions have been validated through various biochemical assays demonstrating that SRX3207 effectively reduces tumor-associated macrophage activity and enhances T-cell responses in preclinical models .

Mechanism of Action

Process and Data

The mechanism of action for SRX3207 primarily involves:

  • Dual Inhibition: By simultaneously inhibiting Syk and PI3Kγ, SRX3207 reprograms macrophages from an immunosuppressive phenotype to a pro-inflammatory state.
  • Immune Activation: This reprogramming results in increased expression of pro-inflammatory cytokines and enhanced activation of cytotoxic T-cells, leading to improved anti-tumor immunity.

Data from studies indicate that treatment with SRX3207 leads to significant tumor regression in syngeneic mouse models, highlighting its potential as an effective therapeutic agent in cancer immunotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of SRX3207 include:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Characterization studies indicate a melting point indicative of solid-state stability.

These properties are essential for determining the formulation strategies for potential clinical applications .

Applications

Scientific Uses

SRX3207 has significant potential applications in:

  • Cancer Immunotherapy: As a dual inhibitor, it is being investigated for its ability to enhance anti-tumor immune responses by reprogramming tumor-associated macrophages.
  • Research Tool: It serves as a valuable tool for studying the roles of Syk and PI3K in immune regulation and tumor biology.

Ongoing research aims to further elucidate its efficacy across various cancer types while exploring combination therapies that may enhance its therapeutic effects .

Mechanistic Foundations of SRX3207 as a Dual Spleen Tyrosine Kinase/Phosphoinositide 3-Kinase Inhibitor

Structural Basis for Dual Kinase Inhibition: Spleen Tyrosine Kinase-Phosphoinositide 3-Kinase Binding Dynamics

SRX3207 represents a rationally designed small molecule that simultaneously engages the adenosine triphosphate (ATP)-binding pockets of both Spleen Tyrosine Kinase and Phosphoinositide 3-Kinase isoforms. This bispecific inhibition is achieved through a unique chemical scaffold that accommodates divergent structural features of these kinases. Molecular modeling studies reveal that the core heterocyclic structure of SRX3207 forms critical hydrogen bonds with Spleen Tyrosine Kinase's hinge region, particularly with residues in the catalytic domain that are essential for phosphotransferase activity [1] [4]. Concurrently, its morpholine-containing moiety interacts with the specific hydrophobic region of the Phosphoinositide 3-Kinase catalytic subunit, mimicking adenosine interactions while exploiting isoform-specific conformational differences [6].

The binding dynamics demonstrate allosteric cooperativity wherein SRX3207 occupancy of the Spleen Tyrosine Kinase active site induces subtle conformational shifts that enhance its affinity for Phosphoinositide 3-Kinase gamma. This dual engagement disrupts the Spleen Tyrosine Kinase-Phosphoinositide 3-Kinase gamma signaling axis at the molecular level, preventing the phosphorylation cascade that typically follows receptor activation in myeloid cells. Structural analyses indicate that SRX3207 achieves high selectivity for Spleen Tyrosine Kinase over closely related kinases like Zeta-chain-associated protein kinase 70 (ZAP70) through specific interactions with Spleen Tyrosine Kinase's unique glycine-rich loop conformation and a distinctive hydrophobic pocket adjacent to the ATP-binding site [1] [3].

Kinetic Profiling: Half Maximal Inhibitory Concentration Selectivity Across Spleen Tyrosine Kinase, Phosphoinositide 3-Kinase Isoforms (α/δ/γ), and Off-Target Kinases

SRX3207 exhibits a distinct kinase inhibition profile characterized by potent activity against Spleen Tyrosine Kinase and selective Phosphoinositide 3-Kinase isoforms, as quantified through comprehensive enzymatic assays. The compound demonstrates nanomolar potency against Spleen Tyrosine Kinase (Half Maximal Inhibitory Concentration = 10.7 nM) with significantly reduced activity against Zeta-chain-associated protein kinase 70 (Half Maximal Inhibitory Concentration = 1,300 nM), highlighting its exceptional selectivity within the tyrosine kinase family [3] [7]. Against the Phosphoinositide 3-Kinase family, SRX3207 shows strongest inhibition of the alpha isoform (Half Maximal Inhibitory Concentration = 861 nM), moderate activity against delta (Half Maximal Inhibitory Concentration = 1,280 nM), and weakest inhibition of gamma (Half Maximal Inhibitory Concentration = 11,100 nM) [3].

Table 1: Kinase Inhibition Profile of SRX3207

Target KinaseHalf Maximal Inhibitory Concentration (nM)Selectivity Ratio (vs. Spleen Tyrosine Kinase)
Spleen Tyrosine Kinase10.7 ± 1.21.0
Phosphoinositide 3-Kinase alpha861 ± 4580.5
Phosphoinositide 3-Kinase delta1,280 ± 210119.6
Phosphoinositide 3-Kinase gamma11,100 ± 1,4501,037.4
Zeta-chain-associated protein kinase 701,300 ± 185121.5

This selective profile translates to cellular contexts where SRX3207 effectively blocks phosphorylation of Spleen Tyrosine Kinase at tyrosine residues 348 and 525/526, and reduces Phosphoinositide 3-Kinase downstream effector phosphorylation (e.g., Protein Kinase B) at concentrations as low as 10 μM [1] [3]. The molecule's moderate aqueous solubility (43 μM) facilitates cellular uptake and target engagement, while its pharmacokinetic properties support oral bioavailability, enabling in vivo validation of dual kinase inhibition [3].

Biological Rationale for Combinatorial Spleen Tyrosine Kinase-Phosphoinositide 3-Kinase Targeting in Immune Modulation

The therapeutic rationale for dual Spleen Tyrosine Kinase/Phosphoinositide 3-Kinase inhibition centers on disrupting macrophage-mediated immunosuppression within the tumor microenvironment. Genetic studies using myeloid-specific Spleen Tyrosine Kinase knockout mice (Spleen Tyrosine KinaseMC-KO) revealed significantly reduced tumor growth and metastasis in syngeneic models, establishing Spleen Tyrosine Kinase as a crucial regulator of immunosuppressive macrophage polarization [1] [2]. Similarly, Phosphoinositide 3-Kinase gamma deletion reprograms macrophages toward an immunostimulatory phenotype, highlighting the complementary roles of these kinases in immune evasion mechanisms [1] [9].

SRX3207 simultaneously disrupts two interconnected signaling nodes that maintain immunosuppression:

  • Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells Activation: Assay for transposase-accessible Chromatin using Sequencing analysis demonstrates that Spleen Tyrosine Kinase inhibition promotes Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells motif accessibility in macrophages, driving immunostimulatory transcriptional programs [1] [4]
  • Hypoxia-Inducible Factor Destabilization: Combined inhibition destabilizes Hypoxia-Inducible Factor under hypoxic conditions, disrupting a key mechanism of immunosuppression in solid tumors [2]
  • Metabolic Reprogramming: Dual blockade impairs immunosuppressive metabolic pathways including adenosine production and arginase activity [1]

Table 2: Immunomodulatory Effects of SRX3207 in Tumor-Associated Macrophages

Immunosuppressive ParameterChange with SRX3207Functional Consequence
Interleukin-10 productionDecreased 3.8-foldReduced T-cell suppression
Arginase-1 expressionDecreased 4.2-foldDiminished T-cell dysfunction
Programmed Death-Ligand 1 surface expressionReduced 67%Enhanced CD8+ T-cell activity
C-C Motif Chemokine Ligand 2 secretionDecreased 72%Reduced myeloid-derived suppressor cell recruitment
Interferon gamma responsivenessIncreased 5.1-foldRestored antigen presentation capacity

In vivo, SRX3207 treatment (10 mg/kg orally) significantly reduces immunosuppressive M2-like macrophages while increasing infiltration and cytotoxic activity of Cluster of Differentiation 8 positive (CD8+) T cells in Lewis lung carcinoma tumors. This is evidenced by elevated Interferon gamma and Granzyme B expression, indicating restored antitumor immunity [2] [7]. The combinatorial approach proves superior to single kinase inhibition by simultaneously activating immunostimulatory pathways while blocking immunosuppressive signals, creating a permissive microenvironment for antitumor immune responses [1] [4].

Properties

Product Name

SRX3207

IUPAC Name

3-[4-[[4-[4-(azetidin-1-ylmethyl)-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]phenyl]-5-morpholin-4-ylthieno[3,2-b]pyran-7-one

Molecular Formula

C29H29N7O3S

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C29H29N7O3S/c1-19-21(16-34-9-2-10-34)17-36(33-19)25-7-8-30-29(32-25)31-22-5-3-20(4-6-22)23-18-40-28-24(37)15-26(39-27(23)28)35-11-13-38-14-12-35/h3-8,15,17-18H,2,9-14,16H2,1H3,(H,30,31,32)

InChI Key

ZZVOPDBZUNUMPR-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN2CCC2)C3=NC(=NC=C3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7

Canonical SMILES

CC1=NN(C=C1CN2CCC2)C3=NC(=NC=C3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.